B1574367 LY2780301

LY2780301

Cat. No. B1574367
InChI Key:
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

LY2780301 is a n orally bioavailable inhibitor of the serine/threonine protein kinase Akt (protein kinase B) with potential antineoplastic activity. Akt inhibitor LY2780301 binds to and inhibits the activity of Akt, which may result in inhibition of the PI3K/Akt signaling pathway, thereby leading to inhibition of cell proliferation and the induction of apoptosis in tumor cells. Activation of the PI3K/Akt signaling pathway is frequently associated with tumorigenesis and dysregulated PI3K/Akt signaling may contribute to tumor resistance to a variety of antineoplastic agents.

Scientific Research Applications

Dual Inhibition of p70 S6 Kinase and Akt

LY2780301 is primarily studied for its dual inhibition of p70 S6 kinase and Akt. This dual inhibitory action is significant in cancer research, especially in the treatment of advanced or metastatic cancer. Studies have explored its pharmacokinetics, pharmacodynamics, and safety profile in the context of cancer treatment (Azaro et al., 2015).

Combination with Chemotherapy

Research has been conducted on the combination of LY2780301 with other chemotherapy agents like gemcitabine. This combination aims to target cancers that are reliant on the PI3K/AKT/mTOR signaling pathway. Studies have assessed the maximum tolerated dose, safety, and antitumor activity of this combination (Angevin et al., 2017).

Pharmacokinetic Drug-Drug Interaction Studies

The interaction of LY2780301 with other drugs, such as Paclitaxel, has been a subject of investigation. These studies are crucial in understanding how LY2780301 may affect or be affected by other drugs commonly used in cancer treatment, thereby informing safe and effective combination therapies (Rezai et al., 2016).

First-in-Human Safety and Efficacy Studies

Initial human trials have been conducted to evaluate the safety, efficacy, and optimal dosing of LY2780301. These studies are critical in translating preclinical findings into potential clinical applications (Calvo et al., 2012).

properties

Product Name

LY2780301

Appearance

Solid powder

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.